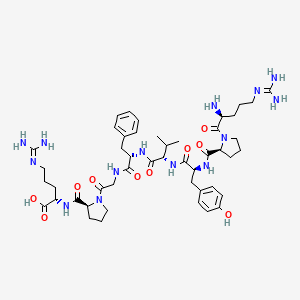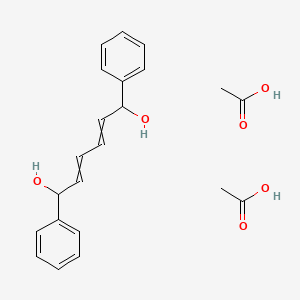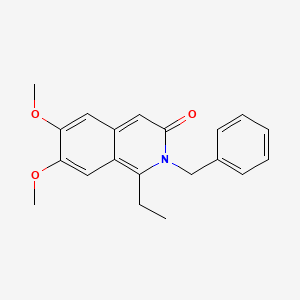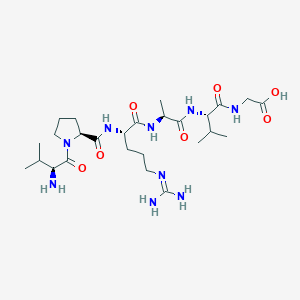![molecular formula C15H14O B12575304 Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)- CAS No. 301806-32-6](/img/structure/B12575304.png)
Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)-: is an organic compound with the molecular formula C15H14O It is a derivative of acetophenone, where the phenyl group is substituted with a 4-methylbiphenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride (CH3COCl) and 4-methylbiphenyl as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
化学反応の分析
Types of Reactions: Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the biphenyl moiety can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.
類似化合物との比較
Acetophenone: A simpler analog with a phenyl group instead of a biphenyl group.
4-Methylacetophenone: Similar structure but with a methyl group on the phenyl ring.
4’-Methyl[1,1’-biphenyl]-4-yl)ethanone: A positional isomer with the methyl group on the 4’ position of the biphenyl ring.
Uniqueness: Ethanone, 1-(4-methyl[1,1’-biphenyl]-3-yl)- is unique due to the presence of the 4-methylbiphenyl group, which imparts distinct chemical and physical properties compared to its simpler analogs. This structural feature enhances its potential for various applications in scientific research and industry.
特性
CAS番号 |
301806-32-6 |
|---|---|
分子式 |
C15H14O |
分子量 |
210.27 g/mol |
IUPAC名 |
1-(2-methyl-5-phenylphenyl)ethanone |
InChI |
InChI=1S/C15H14O/c1-11-8-9-14(10-15(11)12(2)16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChIキー |
APEPUEHTLOLPQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
![N,N-Didodecyl-4-[2-(pyridin-4-YL)ethenyl]aniline](/img/structure/B12575249.png)


![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)



![1,2,3,6-Tetrahydro[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12575270.png)
![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)


![3,4,5-Tris[(S)-3,7-dimethyloctyloxy]aniline](/img/structure/B12575298.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)
